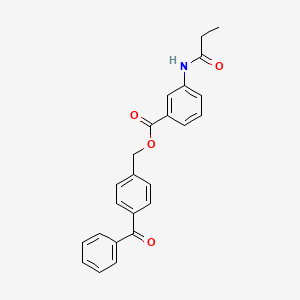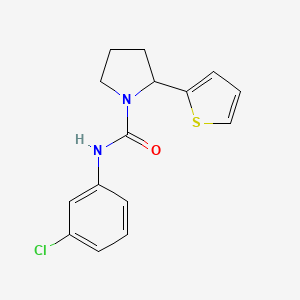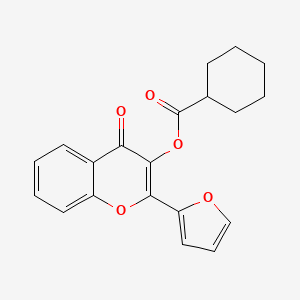![molecular formula C20H27N3O2 B4549463 1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4549463.png)
1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
Descripción general
Descripción
1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound with a molecular formula of C20H27N3O2 This compound is characterized by a cyclopentyl group attached to a pyrrolidin-2-one ring, which is further connected to a phenylpiperazine moiety through a carbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopentyl Group: This step involves the alkylation of the pyrrolidin-2-one ring with a cyclopentyl halide in the presence of a base.
Introduction of the Phenylpiperazine Moiety: The final step involves the coupling of the cyclopentyl-substituted pyrrolidin-2-one with phenylpiperazine using a coupling reagent like carbodiimide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications:
Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antidepressant and antipsychotic activities .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-phenylpiperazin-1-yl)pyridin-2(1H)-one: Similar structure with a pyridine ring instead of a pyrrolidin-2-one ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring and is known for its acetylcholinesterase inhibitory activity.
Uniqueness
1-cyclopentyl-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is unique due to the presence of the cyclopentyl group, which may confer different pharmacokinetic properties compared to its analogs. The combination of the pyrrolidin-2-one ring with the phenylpiperazine moiety also provides a distinct pharmacological profile, potentially offering advantages in terms of selectivity and efficacy .
Propiedades
IUPAC Name |
1-cyclopentyl-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-14-16(15-23(19)18-8-4-5-9-18)20(25)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-3,6-7,16,18H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSXSIHKJVXXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4549383.png)

![2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4549398.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4549410.png)
![2-CHLORO-N-{2-ETHYL-5-OXO-5H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YL}BENZAMIDE](/img/structure/B4549417.png)

![2-[(2-CHLOROBENZYL)SULFANYL]-3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4(3H)-QUINAZOLINONE](/img/structure/B4549423.png)


![2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4549443.png)
![4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]morpholine](/img/structure/B4549448.png)
![N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE](/img/structure/B4549455.png)
![5-chloro-N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4549476.png)

